molecular formula C12H26O2S B14399855 Diethylene glycol, thio, S-octyl CAS No. 87064-00-4

Diethylene glycol, thio, S-octyl

Cat. No.: B14399855
CAS No.: 87064-00-4
M. Wt: 234.40 g/mol
InChI Key: OPFRXVSGBZCPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylene glycol (DEG, CAS 111-46-6) is a hygroscopic, colorless, and odorless liquid with the chemical formula C₄H₁₀O₃ and IUPAC name 2-(2-hydroxyethoxy)ethanol. It features two ethylene glycol units linked by an ether bond, giving it dual hydroxyl groups and moderate polarity . DEG is widely used as a solvent, humectant, and intermediate in industrial applications such as resins, plastics, and antifreeze formulations .

Properties

CAS No.

87064-00-4

Molecular Formula

C12H26O2S

Molecular Weight

234.40 g/mol

IUPAC Name

2-(2-octylsulfanylethoxy)ethanol

InChI

InChI=1S/C12H26O2S/c1-2-3-4-5-6-7-11-15-12-10-14-9-8-13/h13H,2-12H2,1H3

InChI Key

OPFRXVSGBZCPFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCOCCO

Origin of Product

United States

Preparation Methods

The synthesis of diethylene glycol, thio, S-octyl typically involves the reaction of diethylene glycol with an octylthiol compound. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the product .

Chemical Reactions Analysis

Diethylene glycol, thio, S-octyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether.

    Substitution: The thioether group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Diethylene glycol, thio, S-octyl has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethylene glycol, thio, S-octyl involves its interaction with various molecular targets. The thioether group can form bonds with metal ions and other electrophilic species, influencing biochemical pathways. The compound’s hydrophobic octyl group allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes .

Comparison with Similar Compounds

Key Properties of DEG:

Property Value Source
Molecular Weight 106.12 g/mol
Boiling Point 245°C
Solubility in Water Miscible
Melting Point -10.5°C
Toxicity (Oral LD₅₀) 1–1.49 g/kg (humans, acute)

Comparison with Structurally Similar Compounds

Ethylene Glycol (EG) vs. Diethylene Glycol (DEG)

EG (C₂H₆O₂) and DEG share functional groups but differ in chain length and applications:

Parameter Ethylene Glycol (EG) Diethylene Glycol (DEG)
Structure HO-CH₂CH₂-OH HO-CH₂CH₂-O-CH₂CH₂-OH
Molecular Weight 62.07 g/mol 106.12 g/mol
Primary Use Antifreeze, polyester resins Solvent, plasticizer, humectant
Toxicity Higher nephro/neurotoxicity Lower acute toxicity
Solubility in Water Fully miscible Fully miscible
Key Reference

Key Differences :

  • Toxicity : EG is metabolized to oxalic acid, causing severe renal failure, while DEG’s toxicity arises from its metabolite 2-hydroxyethoxyacetic acid, primarily targeting kidneys and liver .
  • Applications : DEG’s lower volatility and higher solubility in organic matrices make it preferable in cosmetics and pharmaceuticals .

Triethylene Glycol (TEG) and Higher Homologs

TEG (C₆H₁₄O₄) and tetraethylene glycol (TTEG) exhibit increased molecular mass and polarity:

Property DEG TEG TTEG
Molecular Weight 106.12 g/mol 150.17 g/mol 194.23 g/mol
Boiling Point 245°C 285°C 314°C
Evaporation Rate Moderate Slower Slowest
Applications Solvents, resins Gas dehydration High-temp lubricants
Source

Functional Insights :

  • Increased ethylene oxide units enhance hydrophilicity and thermal stability, making TEG/TTEG suitable for gas drying and heat-transfer fluids .
  • DEG’s intermediate chain length balances solubility and volatility, ideal for polymer synthesis (e.g., polyesters) .

Ester Derivatives of DEG

DEG esters, such as diethylene glycol dibenzoate (DEDB), exhibit modified physicochemical properties:

Compound Solubility in Water Melting Point Key Application
DEG (Parent) High -10.5°C Solvent, humectant
DEDB Low (<0.1 g/L) 40–45°C PVC plasticizer
Cyclohexylcarboxylic acid-DEG ester Moderate (organic solvents) 15–20°C Drug delivery systems

Research Findings :

  • Esterification with hydrophobic groups (e.g., benzoate) reduces water solubility but enhances compatibility with polymers like PVC .
  • DEG-based esters (e.g., compounds 8, 9, 13 in ) show 2.5-fold higher metabolic stability compared to non-DEG esters, critical for sustained drug release .

Toxicological and Regulatory Considerations

Toxicity Profile

  • DEG : Oral ingestion >1 g/kg causes renal failure in humans, but inhalation toxicity is negligible (TLV: 10 mg/m³) .
  • EG : Lower lethal dose (0.5–1 g/kg) with rapid oxalate crystal formation .

Analytical Detection

  • Gamma-ray spectroscopy and GC-MS are effective for quantifying DEG in mixtures (detection limit <1% of TLV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.